molecular formula C18H16FN3O2S B2452879 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 1203218-48-7

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B2452879
CAS No.: 1203218-48-7
M. Wt: 357.4
InChI Key: SOHXQXIOMTYMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C18H16FN3O2S and its molecular weight is 357.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)propanamide has been synthesized and characterized in various studies. For instance, Manolov et al. (2022) synthesized a related compound, (±)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, using a reaction between amphetamine and flurbiprofen. This process was detailed with comprehensive spectral data, highlighting the importance of such compounds in chemical synthesis and analysis (Manolov, Ivanov, & Bojilov, 2022).

Biological Activities and Pharmaceutical Research

  • Research into similar compounds has revealed a range of biological activities. For example, Kim et al. (2012) investigated a series of N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides. These were evaluated as hTRPV1 antagonists, indicating potential in pain management and pharmaceutical applications (Kim et al., 2012).

Antioxidant and Anticancer Potential

  • Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including a compound with a similar fluorophenyl group. These compounds exhibited significant antioxidant activity, suggesting their utility in the development of novel antioxidant agents. Additionally, their anticancer activity was evaluated against human cancer cell lines, indicating potential applications in cancer therapy (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Material Science Applications

  • Nagaraju et al. (2018) reported on the synthesis and crystal structure of a related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone. Their research underlines the importance of such compounds in material science, particularly in developing new materials with unique properties (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).

Antimicrobial Potential

  • Zala, Dave, and Undavia (2015) explored the synthesis of compounds including N-(5-(2-Cholrobenzylidene)-4-oxo-2-arylthiazolidine-3-yl)-2-(6-methoxynephthalen-2-yl) propanamide, which showed promising antibacterial and antifungal activities. This suggests potential applications of similar compounds in developing new antimicrobial agents (Zala, Dave, & Undavia, 2015).

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-12(18(24)20-11-15-3-2-10-25-15)22-17(23)9-8-16(21-22)13-4-6-14(19)7-5-13/h2-10,12H,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHXQXIOMTYMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CS1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.